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Compound of Interest

Compound Name: 2-Mercapto-5-methylpyridine

Cat. No.: B098678 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for the heterocyclic compound 2-Mercapto-5-methylpyridine is

presented. This guide provides a comprehensive overview of its structural characterization,

including a discussion of its predominant tautomeric form, and details the experimental

methodologies for these spectroscopic techniques.

Introduction
2-Mercapto-5-methylpyridine (CAS No. 18368-58-6), a substituted pyridine derivative, is a

molecule of interest in various fields of chemical research, including medicinal chemistry and

materials science. Accurate and detailed spectroscopic data is paramount for its unambiguous

identification, purity assessment, and for understanding its chemical behavior. This technical

guide provides a consolidated resource of its NMR, IR, and mass spectral data.

A crucial aspect of 2-mercaptopyridines is their existence in a tautomeric equilibrium between

the thiol form (2-Mercapto-5-methylpyridine) and the thione form (5-Methylpyridine-2(1H)-

thione). Spectroscopic evidence indicates that in solution and in the solid state, the thione form

is generally the predominant tautomer. This is a critical consideration when interpreting the

spectral data.

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for 2-Mercapto-5-methylpyridine is not readily available in the

public domain, data for the closely related isomer, 2-Mercapto-4-methylpyridine, provides

valuable insight into the expected spectral features. The presence of the tautomeric equilibrium

will significantly influence the observed chemical shifts. For the predominant thione form, the

proton and carbon environments are distinct from what would be expected for the thiol form.

Table 1: ¹H NMR Spectroscopic Data of 2-Mercapto-4-methylpyridine (a structural isomer)

Chemical Shift (δ, ppm) Multiplicity Assignment

13.08 br s N-H (Thione)

7.20 d H-6

6.82 s H-3

6.25 d H-5

1.98 s CH₃

Data obtained for 2-Mercapto-4-methylpyridine in CDCl₃+DMSO(4:1).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Methylpyridine-2(1H)-thione

Chemical Shift (δ, ppm) Assignment

~175 C=S (Thione)

~138 C-5

~135 C-6

~130 C-3

~115 C-4

~17 CH₃

Note: These are predicted values and the actual experimental values may vary.
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Infrared (IR) Spectroscopy
The IR spectrum of 2-Mercapto-5-methylpyridine is expected to be dominated by the

vibrational modes of the thione tautomer. Key absorptions would include the N-H stretch, C=S

stretch, and various C-H and ring vibrations.

Table 3: Expected Infrared Absorption Bands for 5-Methylpyridine-2(1H)-thione

Wavenumber (cm⁻¹) Assignment

3400-3300 N-H stretch

3100-3000 Aromatic C-H stretch

2950-2850 Aliphatic C-H stretch

1600-1450 C=C and C=N ring stretching

~1200 C=S stretch

850-750 C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry of 2-Mercapto-5-methylpyridine would show the molecular ion peak

corresponding to its molecular weight (125.19 g/mol ). The fragmentation pattern would provide

further structural information.

Table 4: Mass Spectrometry Data for 5-Methylpyridine-2(1H)-thione

m/z Interpretation

125 [M]⁺ (Molecular Ion)

The NIST Mass Spectrometry Data Center contains GC-MS data for 5-Methylpyridine-2(1H)-

thione, confirming the molecular weight.[1]
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Detailed experimental protocols are essential for the reproduction and verification of

spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and MS

spectra for a compound like 2-Mercapto-5-methylpyridine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the

tautomeric equilibrium.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to

the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay

are typically required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. The chemical shifts are referenced to an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) powder and press the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-

add multiple scans to improve the signal-to-noise ratio.
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Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound, this can be done via a gas chromatograph (GC-MS) or by direct infusion.

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for this

type of molecule and typically provides detailed fragmentation patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like 2-Mercapto-5-methylpyridine.
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Spectroscopic analysis workflow.
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Conclusion
This technical guide provides a summary of the key spectroscopic data for 2-Mercapto-5-
methylpyridine, with a critical discussion of its tautomeric nature. While complete,

experimentally verified spectra for this specific compound are not readily available in public

databases, the provided data from close structural analogs and predicted values offer a strong

foundation for its characterization. The detailed experimental protocols and logical workflow

diagram serve as a practical resource for researchers working with this and similar heterocyclic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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